trans-4-Propylcyclohexanecarboxylic Acid

描述

BenchChem offers high-quality trans-4-Propylcyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Propylcyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

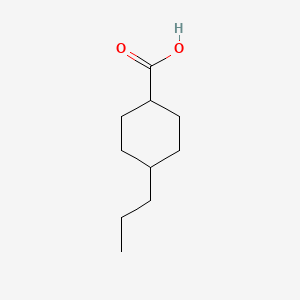

Structure

3D Structure

属性

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of trans-4-Propylcyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexanecarboxylic acid (t-4-PCCA), identified by CAS Number 38289-27-9, is a saturated carbocyclic compound featuring a propyl group and a carboxylic acid moiety in a trans configuration on a cyclohexane ring. This specific stereochemistry imparts a rigid, linear molecular shape that is foundational to its primary application in the synthesis of liquid crystal monomers.[1][2] Its structural properties also make it a valuable building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[3][4]

This guide provides an in-depth examination of the core physicochemical properties of t-4-PCCA. It is designed to serve as a vital resource for scientists engaged in materials science and drug discovery, offering not only a compilation of physical data but also the experimental rationale and methodologies required for its empirical validation.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers for trans-4-Propylcyclohexanecarboxylic Acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 38289-27-9 | [3][5][6] |

| Molecular Formula | C10H18O2 | [3][5][7] |

| Molecular Weight | 170.25 g/mol | [3][5][6] |

| Synonyms | trans-4-n-Propylcyclohexanecarboxylic acid, 3HA | [3][5][6] |

| InChI Key | QCNUKEGGHOLBES-KYZUINATSA-N | [5] |

| Canonical SMILES | CCCC1CCC(CC1)C(=O)O | [6] |

Physicochemical Properties: A Quantitative Overview

The physical properties of t-4-PCCA are dictated by the interplay between its non-polar propyl-cyclohexane backbone and the polar carboxylic acid group capable of strong intermolecular hydrogen bonding. These characteristics result in a stable, crystalline solid at ambient conditions.[3]

| Property | Value | Notes & Context | Source(s) |

| Appearance | White to almost white crystalline powder | Consistent across multiple suppliers. | [3][5] |

| Melting Point | 93 - 98 °C | Values vary slightly between sources, which is common. 93°C is a predicted value, while 98°C is reported by a commercial supplier. | [3][5][6] |

| Boiling Point | 270.3 ± 8.0 °C | This is a predicted value, as direct distillation can be challenging for such compounds. | [3][5] |

| Density | 0.985 ± 0.06 g/cm³ | Predicted value at standard conditions. | [3][5] |

| pKa | 4.92 ± 0.10 | Predicted value. The acidity is comparable to other aliphatic carboxylic acids. | [3][5] |

| Solubility | Soluble in Methanol; Low solubility in water | The carboxylic acid group provides some polarity, but the C10 hydrocarbon structure dominates, limiting aqueous solubility. | [3] |

| Flash Point | 129.5 °C | [3] | |

| Vapor Pressure | 0.00195 mmHg at 25 °C | [3] |

Spectroscopic Profile

While specific spectra for t-4-PCCA are not publicly available in the search results, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on well-established principles.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features of the carboxyl group. A very strong and characteristically broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, a result of hydrogen-bonded dimers in the solid state.[8] A sharp and intense C=O (carbonyl) stretching peak will appear around 1700-1725 cm⁻¹.[8] The C-H stretching of the propyl and cyclohexane groups will be visible as sharper peaks around 2850-2990 cm⁻¹.[8]

-

¹H NMR Spectroscopy : The acidic proton of the carboxylic acid (–COOH) is expected to be a broad singlet far downfield, typically in the 10–12 ppm region.[8] The protons on the cyclohexane ring and the propyl chain would appear in the upfield region, generally between 0.8 and 2.5 ppm. The terminal methyl group (CH₃) of the propyl chain will be a triplet near 0.9 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the carboxylic acid is a key diagnostic peak, expected to be significantly deshielded and appear in the 175–185 ppm range.[8] The carbons of the cyclohexane and propyl groups will resonate in the 10–45 ppm range.

Experimental Determination of Key Physical Properties

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the primary physical properties of t-4-PCCA.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak, providing a precise value and information about purity.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards with known melting points (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of t-4-PCCA into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a controlled rate of 5-10 °C/min. A slower rate provides better resolution.

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for determining the dissociation constant (pKa) of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is exactly half-neutralized, a point of inflection on the titration curve.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a ~0.01 M solution of t-4-PCCA in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility. Record the exact concentration.

-

Titrant: Use a standardized ~0.1 M solution of a strong base, such as NaOH.

-

Instrumentation:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Place the t-4-PCCA solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process well past the equivalence point (indicated by a sharp jump in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq).

-

The volume at the half-equivalence point is Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

According to available safety data, trans-4-Propylcyclohexanecarboxylic acid is classified as an irritant.[3]

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[3][7]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][5] The material is noted to be potentially air-sensitive.[7]

Conclusion and Applications

trans-4-Propylcyclohexanecarboxylic Acid is a compound whose physical properties are of significant interest to materials scientists and synthetic chemists. Its defined melting point, crystalline nature, and specific molecular geometry make it a crucial precursor for liquid crystal displays, where molecular shape and order are paramount.[1] Furthermore, its functionalized cyclohexane core serves as a versatile scaffold in the development of novel therapeutics. A thorough understanding and empirical validation of its physical properties, as outlined in this guide, are essential for its effective and safe application in advanced research and development.

References

-

ChemBK. (2024, April 10). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. Retrieved from [Link]

-

LookChem. (n.d.). CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]-. Retrieved from [Link]

-

Hong Jin. (n.d.). 4 trans propylcyclohexane carboxylic acid Factory. Retrieved from [Link]

-

Trade India. (n.d.). Trans-4-propylcyclohexane Carboxylic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, July 22). Cis/trans stereochemistry dictating pKa. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Trans-4-propylcyclohexane Carboxylic Acid at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]

- 2. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 38289-27-9 CAS MSDS (trans-4-Propylcyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is crafted not merely as a repository of data, but as a detailed exploration of trans-4-Propylcyclohexanecarboxylic Acid, designed to provide the causality behind its properties and the rationale for its synthetic and analytical methodologies. The aim is to empower researchers to not only utilize this compound but to innovate with it.

Introduction: The Significance of a Saturated Alicyclic Carboxylic Acid

trans-4-Propylcyclohexanecarboxylic acid is a saturated alicyclic carboxylic acid characterized by a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry, where the two substituents are on opposite sides of the ring's plane, imparts a high degree of conformational rigidity. This rigidity is a key determinant of its physical and chemical properties, making it a valuable building block in various fields, most notably in the synthesis of liquid crystals and as a scaffold in medicinal chemistry. The interplay between the non-polar propyl group and the polar carboxylic acid function within this rigid framework gives rise to its unique characteristics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of trans-4-Propylcyclohexanecarboxylic Acid is fundamental to its application and analysis.

Table 1: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 38289-27-9 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 97-100 °C | |

| Purity | ≥98% |

Spectroscopic Characterization: A Predictive Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to the overlapping signals of the cyclohexane ring protons. The methyl protons of the propyl group will likely appear as a triplet around 0.9 ppm. The methylene protons of the propyl group will present as multiplets further downfield. The proton of the carboxylic acid group is anticipated to be a broad singlet in the region of 10-12 ppm.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the propyl group carbons and the cyclohexane ring carbons. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710 cm⁻¹ for the dimeric form.[3]

Synthesis of trans-4-Propylcyclohexanecarboxylic Acid: A Validated Protocol

The synthesis of trans-4-Propylcyclohexanecarboxylic Acid is most effectively achieved through the catalytic hydrogenation of 4-n-propylbenzoic acid. This method is favored for its efficiency and the thermodynamic preference for the more stable trans isomer.

Diagram 1: Synthetic Pathway

Sources

A Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid (CAS 38289-27-9): Properties, Synthesis, and Applications

Abstract: This document provides an in-depth technical overview of trans-4-Propylcyclohexanecarboxylic Acid (CAS RN: 38289-27-9), a key chemical intermediate. With its distinct alicyclic structure, this compound serves as a critical building block in the fields of materials science and medicinal chemistry. This guide delineates its physicochemical properties, outlines robust methodologies for its synthesis and purification with a focus on stereochemical control, and details its principal applications. It is intended to be a comprehensive resource for researchers, chemists, and professionals in drug development, providing both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile molecule.

Section 1: Chemical Identity and Physicochemical Properties

trans-4-Propylcyclohexanecarboxylic acid is a saturated alicyclic carboxylic acid characterized by a cyclohexane ring substituted at the 1 and 4 positions with a carboxylic acid group and a propyl group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the ring's plane, resulting in a more thermodynamically stable diequatorial conformation. This structure is fundamental to its utility, providing a rigid, non-aromatic scaffold that is highly valuable in the design of specialized molecules.

Caption: Chemical Structure of trans-4-Propylcyclohexanecarboxylic Acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 38289-27-9 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3][4] |

| Molecular Weight | 170.25 g/mol | [3][5] |

| IUPAC Name | 4-propylcyclohexane-1-carboxylic acid | [5] |

| InChI Key | QCNUKEGGHOLBES-UHFFFAOYSA-N | [2] |

| Synonyms | trans-4-n-Propylcyclohexanecarboxylic acid, 4-trans-Propyl cyclohexane carboxylic acid |[2][4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to almost white crystalline powder | [2][3][6] |

| Melting Point | 93 - 100 °C | [2][4] |

| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [4] |

| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.92 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Methanol |[4] |

Section 2: Synthesis and Purification Strategy

The synthesis of trans-4-propylcyclohexanecarboxylic acid is a classic example of stereochemical control in alicyclic chemistry. The most common industrial route begins with the catalytic hydrogenation of 4-propylbenzoic acid. This reaction readily reduces the aromatic ring but inherently produces a mixture of cis and trans stereoisomers. Because the trans isomer is thermodynamically more stable (with both bulky substituents in the equatorial position), the cis isomer can be converted to the desired trans product through a process called epimerization.

Caption: General synthesis and purification workflow.

Protocol 1: Synthesis via Catalytic Hydrogenation of 4-Propylbenzoic Acid

This protocol describes the initial reduction step which yields a mixture of isomers.

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-propylbenzoic acid and a suitable solvent (e.g., water with NaOH, or an alcohol).

-

Catalyst Addition: Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 15 bar). Heat the mixture (e.g., to 100 °C) with vigorous stirring.[7]

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (TLC or GC) until the starting material is consumed.

-

Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The resulting product is a mixture of cis and trans isomers.[8]

Protocol 2: Isomer Enrichment via Epimerization

This protocol leverages the thermodynamic stability of the trans isomer to enrich the product mixture. The mechanism involves the formation of a carboxylate salt, followed by heating to allow for base-catalyzed deprotonation and reprotonation at the alpha-carbon, which allows the configuration to flip until equilibrium favors the more stable trans product.

-

Reaction Setup: Dissolve the cis/trans acid mixture from Protocol 1 in a high-boiling point, inert solvent (e.g., Shellsol 71).[8]

-

Base Addition: Add approximately two molar equivalents of potassium hydroxide (KOH).[8]

-

Epimerization: Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours with stirring.[8]

-

Monitoring: The conversion to the trans isomer can be monitored by taking small aliquots, acidifying them, and analyzing the isomer ratio by GLC. A purity of >99% trans isomer is achievable.[8]

-

Work-up: After cooling, dilute the mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the trans-4-propylcyclohexanecarboxylic acid.

-

Purification: Collect the solid by filtration. For highest purity, the product can be recrystallized from a suitable solvent system like a water/methanol mixture.[8]

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the final product, ensuring its suitability for downstream applications in precision fields like liquid crystal manufacturing and pharmaceutical development.

Caption: A typical workflow for analytical characterization.

-

Gas Chromatography (GC): This is the primary method for determining the chemical purity and, crucially, the cis/trans isomer ratio of the product.[3] A high-purity sample should show a single major peak corresponding to the trans isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the propyl group (triplet and two multiplets), the cyclohexane ring protons, and the acidic proton of the carboxyl group (a broad singlet). The chemical shift and multiplicity of the proton at C1 (alpha to the carboxyl group) is diagnostic for the stereochemistry. In the trans isomer, this proton is axial and typically appears as a broader multiplet at a distinct chemical shift compared to its equatorial counterpart in the cis isomer.

-

¹³C NMR: Provides a carbon count and confirms the chemical environment of each carbon atom. The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid hydrogen bonding (typically ~2500-3300 cm⁻¹) and a sharp, strong C=O stretching absorption around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 170.25 g/mol .

Section 4: Core Applications in Technology and Drug Development

The rigid, saturated cyclohexyl core of trans-4-propylcyclohexanecarboxylic acid makes it a valuable and versatile intermediate.

Liquid Crystal Monomer Synthesis

The primary application of this compound is as an intermediate in the synthesis of liquid crystal (LC) materials.[3][6][9] The trans-cyclohexyl ring provides a desirable rigid core (mesogen) that promotes the formation of ordered, anisotropic liquid crystalline phases. The propyl chain and carboxylic acid functional group allow for further chemical modification to build more complex molecules with specific thermal and optical properties required for display technologies.[10] Many advanced liquid crystal polymers are built from precursors containing this or very similar structural motifs.[10][11]

Intermediate in Pharmaceutical Synthesis

In drug development, introducing alicyclic scaffolds like a substituted cyclohexane ring is a common strategy to optimize the pharmacokinetic properties of a drug candidate. These groups can increase lipophilicity, improve metabolic stability, and provide a three-dimensional structure that can enhance binding to a biological target. While this specific molecule is sold for pharmaceutical synthesis, a closely related analogue, trans-4-isopropylcyclohexanecarboxylic acid, is a known key intermediate in the synthesis of Nateglinide, an antidiabetic agent.[12][13] This highlights the role of the 4-alkylcyclohexanecarboxylic acid scaffold in constructing complex active pharmaceutical ingredients (APIs).

Section 5: Safety, Handling, and Storage

Proper handling of trans-4-propylcyclohexanecarboxylic acid is essential to ensure laboratory safety. The compound is classified as hazardous.[14]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [14] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][14] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

-

Handling Procedures: Use in a well-ventilated area or with local exhaust ventilation.[14][15] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[15] It is recommended to store under an inert atmosphere (e.g., argon) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.[15]

Section 6: Conclusion

trans-4-Propylcyclohexanecarboxylic acid (CAS 38289-27-9) is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and rigid alicyclic structure. Its primary roles as a precursor to liquid crystal monomers and as a structural motif in pharmaceutical design underscore its importance in advanced materials and medicinal chemistry. A thorough understanding of its synthesis, stereochemical control, and analytical verification is paramount for any researcher or developer intending to utilize this versatile building block. Adherence to strict safety and handling protocols is mandatory to mitigate the associated hazards.

References

- Yantai Xianhua Technology Group Co., Ltd. trans-4-Propylcyclohexanecarboxylic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - trans-4-n-Propylcyclohexanecarboxylic acid.

- Trade India. Trans-4-propylcyclohexane Carboxylic Acid at Best Price. Shijiazhuang Huarui Scientific And Technological Co., Ltd.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers.

- PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. National Center for Biotechnology Information.

- ChemicalBook. 38289-27-9 CAS DataBase.

- Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6.

- Spectrum Chemical. (2018). Safety Data Sheet. TCI AMERICA.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Alfa Chemistry. CAS 38289-27-9 Trans-4-Propylcyclohexanecarboxylic Acid.

- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13 C NMR.

- Fisher Scientific. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America.

- ChemBK. (2024). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid.

- Sigma-Aldrich. trans-4-Propylcyclohexanecarboxylic Acid | 38289-27-9.

- Chisso Corp. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent EP0814073B1. Google Patents.

- PubChem. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information.

- Ajinomoto Co., Inc. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. World Intellectual Property Organization Patent WO2010106550A2. Google Patents.

- F. Hoffmann-La Roche AG. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent CN108602758B. Google Patents.

- Lee, et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI.

Sources

- 1. 38289-27-9 | CAS DataBase [m.chemicalbook.com]

- 2. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Trans-4-propylcyclohexane Carboxylic Acid at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]

- 4. chembk.com [chembk.com]

- 5. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid | C10H18O2 | CID 1490324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Propylcyclohexanecarboxylic acid_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 9. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]

- 12. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

trans-4-Propylcyclohexanecarboxylic Acid molecular weight

An In-Depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-4-Propylcyclohexanecarboxylic Acid, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's critical physicochemical properties, stereoselective synthesis, and practical applications, with an emphasis on the scientific principles underpinning its utility.

Introduction and Strategic Importance

trans-4-Propylcyclohexanecarboxylic Acid (t-4PCCA) is a saturated carboxylic acid characterized by a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry imparts a rigid, linear molecular shape, which is a highly desirable attribute in the design of advanced materials and therapeutic agents.

The primary utility of t-4PCCA stems from its role as a structural motif or building block. In materials science, its rigid core is fundamental to the synthesis of liquid crystal monomers, where molecular geometry dictates the mesophase properties.[1] In the pharmaceutical domain, the trans-cyclohexyl scaffold serves as a bioisostere for phenyl rings, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives are integral to the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotics and antidiabetic agents.[2][3] Understanding the nuances of its synthesis and handling is therefore critical for leveraging its full potential in research and development.

Physicochemical and Spectroscopic Profile

The molecular integrity and purity of t-4PCCA are foundational to its application. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [4][5][6] |

| Molecular Formula | C₁₀H₁₈O₂ | [4][5][6] |

| CAS Number | 38289-27-9 | [4][5] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 93-100 °C | [4][7][8] |

| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [4] |

| Solubility | Soluble in methanol and other organic solvents; low solubility in water. | [4] |

Synthesis and Stereochemical Control: The Path to the trans Isomer

The synthesis of t-4PCCA with high diastereomeric purity is a common challenge for researchers. The most prevalent route begins with the catalytic hydrogenation of 4-n-propylbenzoic acid. However, this reaction typically yields a thermodynamic mixture of cis and trans isomers, with the cis form often predominating.[9]

For applications in drug development and liquid crystals, the pure trans isomer is almost always required due to its linear and rigid structure. Therefore, a subsequent isomerization step, known as epimerization, is essential.

Causality of Stereoselective Enrichment

The epimerization process leverages the greater thermodynamic stability of the trans isomer. In the trans configuration, both the propyl and carboxylic acid substituents can occupy equatorial positions on the cyclohexane chair conformer, minimizing steric hindrance (1,4-diaxial interactions). The cis isomer is forced to have one substituent in the less stable axial position.

By heating the isomer mixture in the presence of a strong base, such as potassium hydroxide, the acidic proton of the carboxylic acid is removed. This facilitates the formation of a transient enolate-like intermediate at the alpha-carbon, allowing for inversion of stereochemistry. The equilibrium strongly favors the formation of the more stable trans product over time.[9]

Workflow for Synthesis and Isomer Enrichment

The following diagram illustrates the logical flow from the aromatic precursor to the desired pure trans isomer.

Caption: Synthesis workflow from precursor to purified product.

Experimental Protocol: Epimerization of a cis/trans Mixture

This protocol describes a validated method for enriching the trans isomer from a mixed feedstock, adapted from established industrial processes.[9]

Objective: To convert a mixture of cis- and trans-4-Propylcyclohexanecarboxylic Acid to a product with >99% trans isomer purity.

Materials:

-

4-Propylcyclohexanecarboxylic acid (cis/trans mixture)

-

Potassium Hydroxide (KOH), 96%

-

High-boiling point solvent (e.g., Shellsol 71 or similar paraffinic solvent)

-

Hydrochloric acid (HCl), for workup

-

Toluene or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve the 4-Propylcyclohexanecarboxylic acid mixture (e.g., 10.0 g) in the high-boiling solvent (e.g., 30 mL).

-

Expertise Note: The use of a high-boiling inert solvent ensures a consistent reaction temperature and prevents sublimation of the starting material.

-

-

Addition of Base: Add potassium hydroxide (approximately 2 molar equivalents relative to the acid) to the solution.

-

Expertise Note: A stoichiometric excess of a strong base is crucial to fully deprotonate the carboxylic acid and catalyze the equilibrium shift towards the more stable trans isomer.

-

-

Thermal Isomerization: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 3.5 to 4 hours.

-

Trustworthiness: The reaction progress should be monitored by Gas Chromatography (GC) analysis of aliquots to confirm the disappearance of the cis isomer peak and the maximization of the trans peak. The reaction is complete when the trans:cis ratio is stable and exceeds the target threshold (e.g., >99:1).

-

-

Reaction Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous HCl until the pH is acidic, which will protonate the carboxylate salt.

-

Extraction: Add an organic extraction solvent like toluene and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude trans-enriched product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/methanol) to obtain the final product with high purity.[9]

Applications in Drug Discovery and Materials Science

The rigid, non-aromatic nature of the t-4PCCA scaffold makes it a valuable component in modern chemistry.

-

Pharmaceutical Synthesis: The trans-4-alkylcyclohexanecarboxylic acid moiety is a key structural element in several APIs. For instance, the related compound trans-4-isopropylcyclohexanecarboxylic acid is a critical intermediate in the synthesis of Nateglinide, an antidiabetic drug.[2] The core structure provides an optimal spatial arrangement for interacting with biological targets while offering superior metabolic stability compared to a corresponding phenyl ring, which is susceptible to oxidative metabolism.

-

Liquid Crystals: In materials science, t-4PCCA and its derivatives are used as precursors for liquid crystals.[1] The defined trans stereochemistry ensures a linear molecular shape, which is essential for the formation of ordered liquid crystalline phases (mesophases). These materials are foundational to display technologies (LCDs) and other advanced optical applications.

Safety and Handling

As a laboratory chemical, t-4PCCA must be handled with appropriate precautions.

-

Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation.[4][8][10]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[10][11]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhaling dust. Wash hands and any exposed skin thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[11][12]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10]

-

References

-

trans-4-(Prop-1-yl)cyclohexanecarboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

-

Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.

-

Safety Data Sheet - 1,4-Cyclohexanedicarboxylic acid. (2015, February 10). West Liberty University. Retrieved from [Link]

-

Trans-4-propylcyclohexane Carboxylic Acid. (n.d.). Shijiazhuang Huarui Scientific And Technological Co., Ltd. Retrieved from [Link]

- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.). Google Patents.

-

4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central (PMC). Retrieved from [Link]

-

trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. (2008). PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. Trans-4-propylcyclohexane Carboxylic Acid at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]

- 2. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. <i>trans</i>-4-Propylcyclohexanecarboxylic Acid , >98.0%(GC) , 38289-27-9 - CookeChem [cookechem.com]

- 6. 38289-27-9 CAS MSDS (trans-4-Propylcyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. trans-4-Propylcyclohexanecarboxylic acid | 38289-27-9 [chemicalbook.com]

- 8. trans-4-Propylcyclohexanecarboxylic Acid | 38289-27-9 [sigmaaldrich.com]

- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. westliberty.edu [westliberty.edu]

trans-4-Propylcyclohexanecarboxylic Acid melting point

An In-depth Technical Guide to the Melting Point of trans-4-Propylcyclohexanecarboxylic Acid

Abstract

The melting point of a chemical compound is a fundamental physical property that serves as a primary indicator of identity and purity. For researchers, scientists, and drug development professionals, an accurate and reproducible melting point determination is a cornerstone of material characterization. This guide provides a comprehensive analysis of the melting point of trans-4-Propylcyclohexanecarboxylic Acid (CAS No: 38289-27-9), a valuable building block in various chemical syntheses. We will delve into the reported range of melting points, elucidate the critical factors that influence this value, present a detailed, field-proven protocol for its accurate determination, and discuss the profound implications of this data in a research and development context. By synthesizing theoretical principles with practical methodology, this document serves as an authoritative resource for ensuring scientific integrity in the laboratory.

Introduction to trans-4-Propylcyclohexanecarboxylic Acid

trans-4-Propylcyclohexanecarboxylic acid is a saturated carboxylic acid featuring a propyl group in the trans configuration on a cyclohexane ring. Its specific stereochemistry and molecular structure make it a compound of interest in the synthesis of liquid crystals, pharmaceuticals, and other functional materials.

As with any crystalline solid, its melting point is a critical parameter. It provides a rapid and cost-effective means to gauge purity, as the presence of even minor impurities can cause a depression and broadening of the melting range[1]. In the context of drug development, variations in melting point can signal issues such as the presence of unwanted isomers, residual solvents, or polymorphism, all of which have significant consequences for a drug candidate's stability, solubility, and bioavailability.

Physicochemical Properties and Reported Data

A review of commercially available data reveals a slight variance in the reported melting point for this compound, which underscores the importance of a standardized analytical approach.

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 38289-27-9 | [2] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molecular Weight | 170.25 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2][3][5] |

| Solubility | Soluble in Methanol | [3][5][6] |

| Predicted pKa | 4.92 ± 0.10 | [3][5][6] |

Reported Melting Point Values

| Melting Point (°C) | Purity | Source |

| 97-100 °C | 98% | Sigma-Aldrich |

| 98 °C | ≥98.0% (GC) | TCI America (via Fisher Scientific)[2] |

| 93 °C | Not Specified | ChemicalBook[3][5][6] |

The observed range from 93°C to 100°C is likely attributable to differences in sample purity and the specific methodologies employed for determination. A higher purity level, such as ≥98%, correlates with the higher and sharper melting range of 97-100°C.

The Science of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice[1].

Core Factors Influencing Melting Point Integrity

-

Purity : This is the most critical factor. Impurities disrupt the crystal lattice, requiring less energy to break the structure. This results in a melting point depression and a broadening of the melting range [7]. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C.

-

Stereoisomerism : The title compound is the trans-isomer. The presence of its corresponding cis-isomer is a common impurity. A patent for a related synthesis details the epimerization process used to convert the cis-isomer to the desired trans-isomer to achieve high purity, highlighting the importance of this separation[8]. The cis-isomer would act as an impurity, depressing and broadening the melting point of the trans form.

-

Polymorphism : Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical properties, including different melting points, solubilities, and stabilities. For drug development professionals, identifying and controlling polymorphism is a regulatory and functional necessity. A consistent, sharp melting point is a primary indicator of a single, stable polymorphic form.

Standard Operating Protocol for Accurate Melting Point Determination

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Apparatus and Materials

-

Digital Melting Point Apparatus (e.g., Stuart®, Mettler Toledo MP series, or DigiMelt)

-

Melting point capillary tubes (sealed at one end)

-

Thermometer (calibrated) or integrated digital thermometer

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

-

Reference standards with certified melting points (e.g., caffeine, urea)

Experimental Workflow Diagram

Caption: Workflow for Accurate Melting Point Determination.

Detailed Methodology

-

System Calibration : Before analysis, verify the apparatus's calibration using a certified reference standard with a known melting point close to the expected range of the sample. The instrument should read within ±0.5°C of the standard's certified value.

-

Sample Preparation :

-

Ensure the trans-4-Propylcyclohexanecarboxylic Acid sample is completely dry. Moist samples must be dried in a desiccator or a vacuum oven at a temperature well below the melting point[1].

-

Place a small amount of the crystalline sample into a clean, dry mortar. Gently grind it into a fine, homogeneous powder. The rationale for this step is to ensure uniform heat transfer throughout the sample within the capillary[1].

-

-

Capillary Loading :

-

Invert a capillary tube (open end down) and press it into the powder multiple times.

-

Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to compact the powder at the bottom.

-

The final packed sample height should be no more than 1-2 mm. An overloaded capillary will result in a broad, inaccurate melting range due to poor heat transfer.

-

-

Measurement Procedure :

-

Rapid Determination (Optional but Recommended) : For an unknown sample, first perform a rapid scan by heating at a rate of 10-20°C per minute to establish an approximate melting range.

-

Accurate Determination :

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found.

-

Insert a freshly prepared capillary into the heating block.

-

Set the heating rate to a slow, controlled ramp of 1-2°C per minute. Causality : A slow ramp rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample. Heating too quickly is a common source of error, leading to artificially elevated and broad melting ranges.

-

Record the temperature at which the first drop of liquid appears (T-onset).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T-clear).

-

The melting point is reported as the range: T-onset – T-clear.

-

-

-

Repeatability : Perform the measurement in triplicate with fresh capillaries for each run to ensure reproducibility. The recorded ranges should be consistent.

Interpretation of Results and R&D Implications

The data obtained from melting point analysis is far more than a simple number; it is a diagnostic tool.

-

Sharp Melting Range (e.g., 98.0-99.0°C) : Indicates a high degree of purity. This is the expected result for a research-grade or pharmaceutical-grade sample of trans-4-Propylcyclohexanecarboxylic Acid.

-

Broad Melting Range (e.g., 94-98°C) : Suggests the presence of impurities. This could be the cis-isomer, starting materials from synthesis, or other byproducts. This result would trigger further analytical investigation (e.g., by HPLC or GC) to identify and quantify the impurities.

-

Depressed Melting Point : A value significantly lower than the established range for the pure compound is a definitive sign of impurity[7].

Role in Drug Development and Quality Control

In a regulated environment, melting point determination is a critical component of material specification and quality control (QC).

-

Batch-to-Batch Consistency : It is used to ensure that different synthesis batches of an active pharmaceutical ingredient (API) or intermediate meet the required purity standards.

-

Stability Studies : A change in the melting point of a sample over time during a stability study can indicate chemical degradation.

-

Polymorph Screening : During early-phase drug development, different crystallization conditions are used to screen for polymorphs. A differential scanning calorimeter (DSC), which provides a more detailed thermal profile, is often used in conjunction with traditional melting point analysis for this purpose.

The relationship between purity and the final application is crucial, as illustrated below.

Caption: The impact of purity on melting point and its R&D consequences.

Conclusion

The accepted melting point for high-purity trans-4-Propylcyclohexanecarboxylic Acid lies within the 97-100°C range. Deviations from this value, particularly a depression or broadening of the range, are strong indicators of impurities that warrant further investigation. The protocol detailed in this guide provides a robust framework for obtaining accurate and reliable data, which is indispensable for ensuring the quality of materials used in research and development. For scientists and professionals in the field, mastering this fundamental technique is not merely about measuring a physical constant, but about upholding the principles of scientific integrity and ensuring the validity of their work from the ground up.

References

-

LookChem. Trans-4-butylcyclohexanecarboxylic Acid, CasNo.38289-28-0. [Link]

-

Chemsrc. Buciclic acid | CAS#:38289-28-0. [Link]

-

PubChem. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. [Link]

-

Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [Link]

-

Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

-

PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ChemBK. trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

vlab.amrita.edu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

University of Technology, Iraq. experiment (1) determination of melting points. [Link]

-

PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]

-

PrepChem.com. Synthesis of cis-4-propylcyclohexanecarboxylic acid. [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 38289-27-9 CAS MSDS (trans-4-Propylcyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid | C10H18O2 | CID 1490324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-4-(Prop-1-yl)cyclohexanecarboxylic acid [chembk.com]

- 6. trans-4-Propylcyclohexanecarboxylic acid CAS#: 38289-27-9 [amp.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of trans-4-Propylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Propylcyclohexanecarboxylic Acid (t-4-PCCA), a key intermediate in the synthesis of advanced materials such as liquid crystals.[1] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, purification protocols, and final product formulations. This document moves beyond a simple recitation of data, offering a framework for understanding the physicochemical drivers of t-4-PCCA's solubility and providing robust, field-proven methodologies for its empirical determination.

Introduction to trans-4-Propylcyclohexanecarboxylic Acid: Structure and Significance

trans-4-Propylcyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry, where the functional groups are on opposite sides of the ring, imparts a linear and rigid molecular shape. This structural attribute is crucial for its application in liquid crystal technologies, where molecular geometry dictates the formation of mesophases.[1]

The interplay between the nonpolar propyl-substituted cyclohexane ring and the polar carboxylic acid group governs its solubility, making it a molecule with dual hydrophobic and hydrophilic character. Understanding this balance is critical for predicting its behavior in various solvent systems.

Physicochemical Properties

A thorough analysis of solubility begins with the fundamental physicochemical properties of the compound. These parameters provide the basis for predicting its behavior in different solvent environments.

Table 1: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 38289-27-9 | [2][3] |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.25 g/mol | [2][4] |

| Appearance | White to almost white powder or crystal | [2][5] |

| Melting Point | 93 - 100 °C | [2][6] |

| Boiling Point (Predicted) | 270.3 ± 8.0 °C | [2] |

| Density (Predicted) | 0.985 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.92 ± 0.10 | [2] |

The carboxylic acid moiety, with a predicted pKa of ~4.92, indicates that t-4-PCCA is a weak acid.[2] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on pH. In solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate anion.

Solubility Profile: A Qualitative Overview

For a practical comparison, we can look at the parent compound, cyclohexanecarboxylic acid. It is slightly soluble in water (0.201 g in 100 g at 15 °C) and soluble in organic solvents like acetone.[8][9] The addition of the propyl group in t-4-PCCA increases the molecule's hydrophobicity, and therefore, its aqueous solubility is expected to be even lower than that of cyclohexanecarboxylic acid.

Gold Standard Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Causality Behind the Protocol:

The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measurement reflects the true thermodynamic solubility, not a kinetically trapped supersaturated state. Shaking or agitation facilitates the dissolution process, while a controlled temperature is crucial as solubility is temperature-dependent. The final filtration step is critical to separate the undissolved solid from the saturated solution before analysis.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid t-4-PCCA to a series of vials, each containing a precise volume of the chosen solvent (e.g., water, ethanol, acetone). The excess solid is visually confirmed to be present at the bottom of the vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of t-4-PCCA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Data Analysis: Construct a calibration curve using standard solutions of known t-4-PCCA concentrations. Use this curve to determine the concentration in the diluted sample and then back-calculate the solubility in the original, undiluted saturated solution.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Methodology: Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds like t-4-PCCA, potentiometric titration is a powerful and efficient method to determine not only the intrinsic solubility (solubility of the neutral form) but also the pH-solubility profile.[3][5]

Causality Behind the Protocol:

This technique leverages the change in pH as a strong base (like NaOH) is added to a suspension of the weak acid (t-4-PCCA) in water. By carefully monitoring the pH, one can determine the point at which all the dissolved acid has been neutralized and subsequently, how the solubility increases as the pH rises and the acid is converted to its more soluble salt form. This method can be much faster than the shake-flask approach.[3]

Diagram of Factors Influencing Solubility:

Caption: Key Factors Influencing the Solubility of t-4-PCCA.

Conclusion for the Field Professional

While a comprehensive public dataset on the solubility of trans-4-Propylcyclohexanecarboxylic Acid is not currently available, this guide provides the necessary framework for any researcher to understand, predict, and accurately measure this critical parameter. The compound's amphiphilic nature, driven by its nonpolar core and polar carboxylic acid head, dictates a classic "like dissolves like" behavior, with low aqueous solubility that is highly pH-dependent. For precise, reliable data, the shake-flask method remains the definitive standard for thermodynamic solubility in organic solvents. For aqueous systems, potentiometric titration offers a rapid and insightful alternative to delineate the crucial pH-solubility profile. By applying these robust methodologies and understanding the underlying physicochemical principles, scientists can effectively manage and optimize processes involving this important liquid crystal intermediate.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- ChemBK. (2024). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid.

- Sigma-Aldrich. Cyclohexanecarboxylic acid 98 98-89-5.

- Avdeef, A. (2003).

-

Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

PubChem. (n.d.). (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 38289-27-9 CAS MSDS (trans-4-Propylcyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid | C10H18O2 | CID 1490324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-4-Propylcyclohexanecarboxylic Acid | 38289-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. シクロヘキサンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-4-Propylcyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4-propylcyclohexanecarboxylic acid. The document begins with an introduction to the structural features of the molecule and the foundational principles of NMR spectroscopy pertinent to its characterization. A detailed, step-by-step protocol for sample preparation and spectral acquisition is presented, emphasizing best practices to ensure data integrity. The core of this guide is a meticulous interpretation of the predicted ¹H NMR spectrum, including assignments of chemical shifts, multiplicities, and coupling constants for all proton signals. The analysis is grounded in the established principles of cyclohexane conformational analysis and the electronic effects of the substituent groups. Data is summarized in tabular format, and logical relationships are illustrated using a custom-generated diagram to enhance understanding. This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of substituted cyclohexane derivatives.

Introduction: The Structural Landscape

trans-4-Propylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative featuring a propyl group and a carboxylic acid group in a 1,4-trans relationship. This stereochemistry dictates that in the most stable chair conformation, both substituents preferentially occupy equatorial positions to minimize steric strain. This conformational lock is crucial for interpreting the ¹H NMR spectrum, as it creates distinct chemical environments for the axial and equatorial protons of the cyclohexane ring.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their spatial relationships through spin-spin coupling, and their relative abundance through signal integration. For drug development professionals, a thorough understanding of the ¹H NMR spectrum is critical for confirming molecular identity, assessing purity, and studying intermolecular interactions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a validated methodology.

Sample Preparation

-

Analyte Purity: Ensure the trans-4-propylcyclohexanecarboxylic acid sample is of high purity, as impurities will introduce extraneous signals.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this nonpolar analyte. It is crucial to use a high-purity deuterated solvent to minimize the residual proton signal.[1] For carboxylic acids, the acidic proton signal can sometimes be broad or exchange with trace amounts of water or DCl in the solvent.[2][3] Using a dry solvent is paramount.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio for a standard ¹H experiment.[1]

-

Filtration: To remove any particulate matter that could degrade spectral resolution through magnetic field inhomogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][4]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (room temperature). At this temperature, the cyclohexane ring is in rapid conformational equilibrium, but the bulky substituents ensure the di-equatorial conformation is overwhelmingly dominant.[5][6]

Spectral Interpretation and Analysis

The ¹H NMR spectrum of trans-4-propylcyclohexanecarboxylic acid can be dissected into three distinct regions: the aliphatic signals of the propyl group, the complex multiplet region of the cyclohexane ring protons, and the downfield signal of the carboxylic acid proton.

Due to the trans-diequatorial conformation, the cyclohexane ring is conformationally rigid. This leads to clear differentiation between axial and equatorial protons. Generally, axial protons are shielded by the C-C bonds and appear at a lower chemical shift (upfield) compared to their geminal equatorial counterparts.[7][8]

The Carboxylic Acid Proton (H-1')

The proton of the carboxylic acid group (-COOH) is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal is expected to appear as a broad singlet in the downfield region of the spectrum.

-

Chemical Shift (δ): 10.0 - 13.0 ppm. The exact position is highly dependent on concentration and solvent due to hydrogen bonding.[3][9][10]

-

Multiplicity: Singlet (broad). It does not typically couple with other protons and its signal can be broadened by chemical exchange.[9][10]

The Cyclohexane Ring Protons

The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets. The protons attached to C1 and C4 are methine protons, while those on C2, C3, C5, and C6 are methylene protons.

-

H-1 (Methine, α to -COOH): This proton is axial and is deshielded by the adjacent carboxylic acid group. It will couple to the four neighboring protons on C2 and C6.

-

H-4 (Methine, α to -CH₂CH₂CH₃): This proton is also axial and is adjacent to the propyl group. Its chemical shift will be less deshielded than H-1.

-

Predicted δ: ~1.31 ppm.[13]

-

Multiplicity: Complex multiplet, due to coupling with protons on C3, C5, and the first methylene of the propyl group.

-

-

H-2, H-6, H-3, H-5 (Methylene Protons): These eight protons will produce a series of complex, overlapping multiplets in the range of approximately 1.10 to 2.00 ppm. The equatorial protons will generally resonate at a higher chemical shift than their axial geminal partners.[5][7]

-

Axial Protons (H-2a, 3a, 5a, 6a): Predicted δ ~1.10 - 1.50 ppm.

-

Equatorial Protons (H-2e, 3e, 5e, 6e): Predicted δ ~1.60 - 2.00 ppm.

-

The Propyl Group Protons

The signals for the propyl group are typically found in the upfield aliphatic region of the spectrum.

-

Methylene Protons (-CH₂-CH₂CH₃): The two methylene groups will have distinct signals.

-

Methyl Protons (-CH₂CH₂CH₃): The terminal methyl group will appear as a triplet.

-

Predicted δ: ~0.87 ppm.[13]

-

Multiplicity: Triplet, with a typical coupling constant (³JHH) of ~7 Hz due to coupling with the adjacent methylene protons.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | 10.0 - 13.0 | br s | - | 1H |

| H-1 (axial) | ~2.33 | tt or m | Jax,ax ≈ 11-13, Jax,eq ≈ 3-5 | 1H |

| H-2e, H-6e | ~1.94 | m | - | 2H |

| H-2a, H-6a | ~1.46 | m | - | 2H |

| H-3e, H-5e | ~1.76 | m | - | 2H |

| H-3a, H-5a | ~1.29 | m | - | 2H |

| H-4 (axial) | ~1.31 | m | - | 1H |

| α-CH₂ (propyl) | ~1.22 | m | - | 2H |

| β-CH₂ (propyl) | ~1.18 | sextet or m | ~7 | 2H |

| -CH₃ (propyl) | ~0.87 | t | ~7 | 3H |

Note: The chemical shifts for the cyclohexane protons are estimates based on data for cyclohexanecarboxylic acid and propylcyclohexane.[11][13] The actual spectrum will show significant signal overlap in the 1.1-2.0 ppm region.

Visualization of Structural Relationships

To clarify the relationship between the molecular structure and the predicted ¹H NMR signals, the following diagrams are provided.

Caption: Molecular structure linked to predicted ¹H NMR spectral regions.

Conclusion